N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a cyclopropane ring and a chlorinated phenyl group
Preparation Methods
The synthesis of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine typically involves multiple steps. One common synthetic route starts with the commercially available (4-chlorophenyl)(phenyl)methanone. This compound is reduced using sodium borohydride in methanol to yield (4-chlorophenyl)(phenyl)methanol. The alcohol is then converted to the corresponding chloride using hydrochloric acid and calcium chloride. Finally, the chloride is reacted with cyclopropanamine in the presence of a base such as potassium carbonate to yield this compound .
Chemical Reactions Analysis
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can be compared with other similar compounds, such as:
N-{[4-(3-chlorophenyl)phenyl]methyl}formamide: This compound has a similar structure but contains a formamide group instead of a cyclopropanamine group.
N-{[4-(3-chlorophenyl)phenyl]methyl}piperazine: This compound includes a piperazine ring, which can lead to different biological activities and properties.
Properties
Molecular Formula |
C16H16ClN |
---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
N-[[4-(3-chlorophenyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C16H16ClN/c17-15-3-1-2-14(10-15)13-6-4-12(5-7-13)11-18-16-8-9-16/h1-7,10,16,18H,8-9,11H2 |
InChI Key |
QGISJGBSBVZWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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